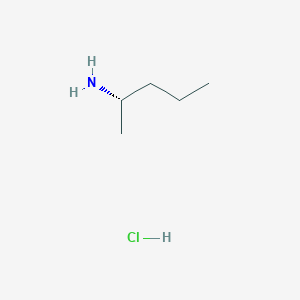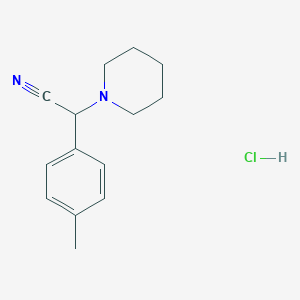![molecular formula C10H14FNO B1407052 1-[4-(2-フルオロエトキシ)フェニル]-N-メチルメタンアミン CAS No. 1500333-71-0](/img/structure/B1407052.png)
1-[4-(2-フルオロエトキシ)フェニル]-N-メチルメタンアミン
概要
説明
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.
Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.
準備方法
The synthesis of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine involves several steps. One common method includes the reaction of 4-(2-fluoroethoxy)benzaldehyde with methylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality and high throughput.
化学反応の分析
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are possible, where the fluoroethoxy group can be replaced by other nucleophiles like thiols or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethoxybenzoic acid, while reduction could produce fluoroethoxyphenylmethanamine.
作用機序
The mechanism of action of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine can be compared with other similar compounds, such as:
1-[4-(2-Fluoroethoxy)phenyl]-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may alter its chemical properties and biological activity.
1-[4-(2-Fluoroethoxy)phenyl]-N-methylpropanamine: The presence of a propyl group can affect its solubility and reactivity compared to the methyl derivative.
1-[4-(2-Fluoroethoxy)phenyl]-N-methylbutanamine: The butyl group introduces additional steric hindrance, potentially impacting its interaction with molecular targets.
These comparisons highlight the uniqueness of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine in terms of its structure and functional properties.
特性
IUPAC Name |
1-[4-(2-fluoroethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-8-9-2-4-10(5-3-9)13-7-6-11/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSDSAAFAUOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)



![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate](/img/structure/B1406986.png)

